6-Methyl-7-(2-(methylsulfonyl)phenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline is a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . This compound is a derivative of quinoxaline, which has been studied extensively for its potential therapeutic properties .
Preparation Methods
The synthesis of 6-methyl-7-(2-methylsulfonylphenyl)quinoxaline can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under acidic or basic conditions and can be facilitated by microwave-assisted synthesis or ultrasonic technology to reduce reaction time . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and antiviral agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications .
Mechanism of Action
The mechanism of action of 6-methyl-7-(2-methylsulfonylphenyl)quinoxaline involves its interaction with specific molecular targets and pathways . For instance, it can inhibit the activity of certain enzymes or receptors, leading to the suppression of disease-related pathways . The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline can be compared with other quinoxaline derivatives such as 3-ethylquinoxalin-2-one and 2-phenylquinoxaline . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . The unique methylsulfonylphenyl group in 6-methyl-7-(2-methylsulfonylphenyl)quinoxaline contributes to its distinct pharmacological profile and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-methyl-7-(2-methylsulfonylphenyl)quinoxaline |
InChI |
InChI=1S/C16H14N2O2S/c1-11-9-14-15(18-8-7-17-14)10-13(11)12-5-3-4-6-16(12)21(2,19)20/h3-10H,1-2H3 |
InChI Key |
ZJKFPXOCPPFUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1C3=CC=CC=C3S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.